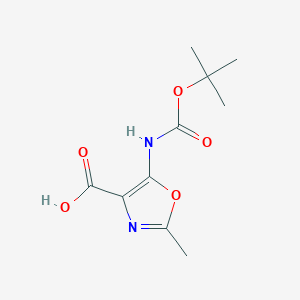![molecular formula C8H15NO4 B3046719 Acetic acid, [2-(4-morpholinyl)ethoxy]- CAS No. 127958-77-4](/img/structure/B3046719.png)
Acetic acid, [2-(4-morpholinyl)ethoxy]-
Übersicht
Beschreibung
Acetic acid, [2-(4-morpholinyl)ethoxy]-, also known as MVE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MVE is a derivative of acetic acid and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of Acetic acid, [2-(4-morpholinyl)ethoxy]- is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate certain signaling pathways that lead to cell death in tumor cells.
Biochemical and Physiological Effects
Acetic acid, [2-(4-morpholinyl)ethoxy]- has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of tumor cells and to reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Acetic acid, [2-(4-morpholinyl)ethoxy]- in lab experiments is its relatively low cost and availability. It is also stable under a range of conditions and can be easily synthesized in large quantities. However, one limitation of using Acetic acid, [2-(4-morpholinyl)ethoxy]- is its potential toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the study of Acetic acid, [2-(4-morpholinyl)ethoxy]-. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials.
Another area of interest is its potential use as a pesticide and herbicide. Further research is needed to determine its effectiveness and safety in this context.
Finally, Acetic acid, [2-(4-morpholinyl)ethoxy]-'s unique chemical properties make it a promising candidate for the development of new materials and polymers. Further research is needed to explore its potential applications in this field.
Conclusion
In conclusion, Acetic acid, [2-(4-morpholinyl)ethoxy]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Acetic acid, [2-(4-morpholinyl)ethoxy]- in various fields and to explore its potential applications.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [2-(4-morpholinyl)ethoxy]- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Acetic acid, [2-(4-morpholinyl)ethoxy]- has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
In agriculture, Acetic acid, [2-(4-morpholinyl)ethoxy]- has been studied for its potential use as a pesticide and herbicide. Its ability to inhibit the growth of certain plants and fungi makes it a promising candidate for use in crop protection.
In materials science, Acetic acid, [2-(4-morpholinyl)ethoxy]- has been studied for its potential use in the synthesis of polymers and other materials. Its unique chemical properties make it a valuable building block for the development of new materials.
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-ylethoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-8(11)7-13-6-3-9-1-4-12-5-2-9/h1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFUGZQQOLJOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602030 | |
| Record name | [2-(Morpholin-4-yl)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127958-77-4 | |
| Record name | [2-(Morpholin-4-yl)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)









